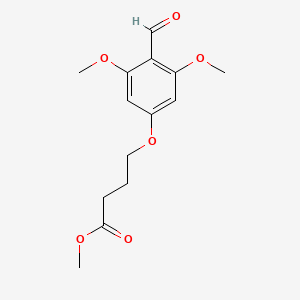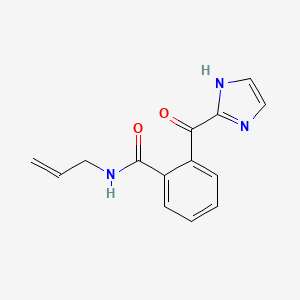
Methyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate is an organic compound with the molecular formula C13H16O6. It is a derivative of butanoic acid and contains a formyl group and two methoxy groups attached to a phenoxy ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate typically involves the esterification of 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-carboxy-3,5-dimethoxyphenoxy)butanoic acid.
Reduction: 4-(4-hydroxymethyl-3,5-dimethoxyphenoxy)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate depends on its specific application. In general, its reactivity is influenced by the presence of the formyl and methoxy groups, which can participate in various chemical reactions. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes and the compounds it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid: The parent acid form of the compound.
4-(4-Hydroxymethyl-3,5-dimethoxyphenoxy)butanoate: A reduced form of the compound.
4-(4-Carboxy-3,5-dimethoxyphenoxy)butanoate: An oxidized form of the compound.
Uniqueness
Methyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate is unique due to its specific ester functional group, which imparts different physical and chemical properties compared to its acid or reduced forms. This uniqueness makes it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H18O6 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
methyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate |
InChI |
InChI=1S/C14H18O6/c1-17-12-7-10(8-13(18-2)11(12)9-15)20-6-4-5-14(16)19-3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
KOKRZBDAYZTJLU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1C=O)OC)OCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)



![Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B12950621.png)
